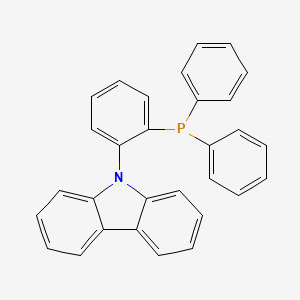
ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate, also known as ethyl 1-cyclopropyl-2-methylpropanoate, is an organic compound with a molecular formula of C7H14O2. It is a colorless liquid with a sweet, fruity odor. This compound has a variety of applications in the fields of science, medicine, and industry.
科学的研究の応用
Ethyl 1-(2,2-dimethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoyl)cyclopropane-1-carboxylate has a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers. It has also been used in the synthesis of pharmaceuticals and in the study of enzyme kinetics.
作用機序
The mechanism of action of ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate 1-(2,2-dimethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoyl)cyclopropane-1-carboxylate is not fully understood. However, it is believed to act as a substrate for enzymes, allowing them to catalyze chemical reactions. It has also been suggested that it may act as a proton acceptor, allowing it to act as a Lewis base in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate 1-(2,2-dimethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoyl)cyclopropane-1-carboxylate are not fully understood. However, it has been suggested that it may have an effect on the activity of certain enzymes, as well as on the metabolism of certain compounds.
実験室実験の利点と制限
The advantages of using ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate 1-(2,2-dimethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoyl)cyclopropane-1-carboxylate in laboratory experiments include its low cost, its availability in a variety of forms, and its relatively low toxicity. However, it is important to note that this compound has a relatively low boiling point, and therefore must be handled with care to prevent it from evaporating.
将来の方向性
There are a number of potential future directions for research on ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate 1-(2,2-dimethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoyl)cyclopropane-1-carboxylate. These include further investigation into its mechanism of action, its potential applications in drug design, and its potential use as a catalyst in chemical reactions. Additionally, further research into its biochemical and physiological effects may provide insight into its potential therapeutic uses. Finally, further study into its potential environmental impacts may provide insight into its potential uses in industrial processes.
合成法
Ethyl 1-(2,2-dimethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoyl)cyclopropane-1-carboxylate can be synthesized through a two-step process. The first step involves the reaction of cyclopropylmethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate chloride with sodium ethoxide in the presence of a base, such as pyridine. This reaction produces ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate 1-cyclopropyl-2-methyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoate. The second step involves the conversion of this compound to ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate 1-(2,2-dimethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoyl)cyclopropane-1-carboxylate through the addition of an acid, such as hydrochloric acid.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate involves the reaction of ethyl cyclopropanecarboxylate with 2,2-dimethylpropanoyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "Ethyl cyclopropanecarboxylate", "2,2-dimethylpropanoyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add ethyl cyclopropanecarboxylate to a reaction flask", "Add a base (e.g. triethylamine) to the reaction flask", "Add 2,2-dimethylpropanoyl chloride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Filter the organic layer and concentrate the solvent under reduced pressure", "Purify the product by column chromatography or recrystallization" ] } | |
CAS番号 |
1520602-41-8 |
分子式 |
C11H18O3 |
分子量 |
198.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



